4-(Diethylamino)benzenediazonium chloride
Overview
Description
4-(Diethylamino)benzenediazonium chloride is an organic compound with the molecular formula C10H14ClN3. It is a diazonium salt, characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with a diethylamino group (-N(C2H5)2). This compound is typically found as a white crystalline powder and is known for its applications in organic synthesis, particularly in the preparation of azo dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diethylamino)benzenediazonium chloride is synthesized through the diazotization of 4-(diethylamino)aniline. The process involves the reaction of 4-(diethylamino)aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at a low temperature (0-5°C) to form the diazonium salt .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium salt and prevent its decomposition. The product is often isolated and purified through crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)benzenediazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: It reacts with phenols, naphthols, and aromatic amines to form azo compounds, which are characterized by the presence of an -N=N- bond.
Common Reagents and Conditions
Sandmeyer Reaction: Utilizes copper(I) chloride, bromide, or cyanide to replace the diazonium group with a halide or cyanide.
Coupling Reactions: Typically involve phenols or aromatic amines in alkaline conditions to form azo dyes.
Major Products
Substitution Products: Halobenzenes, phenols, and nitriles.
Coupling Products: Azo dyes, such as p-hydroxy azobenzene and p-amino azobenzene.
Scientific Research Applications
4-(Diethylamino)benzenediazonium chloride is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and azo dyes.
Biology and Medicine: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(diethylamino)benzenediazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of different products. The diazonium ion acts as an electrophile, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
4-(Diethylamino)benzenediazonium chloride can be compared with other diazonium salts, such as benzenediazonium chloride and 4-methoxybenzenediazonium chloride. While all these compounds share the diazonium functional group, this compound is unique due to the presence of the diethylamino substituent, which can influence its reactivity and the types of products formed .
Similar Compounds
Benzenediazonium chloride: Lacks the diethylamino group and is used in similar substitution and coupling reactions.
4-Methoxybenzenediazonium chloride: Contains a methoxy group instead of a diethylamino group, affecting its reactivity and applications.
Properties
IUPAC Name |
4-(diethylamino)benzenediazonium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N3.ClH/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;/h5-8H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCXTPKUVYRXFI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21906-90-1 (Parent) | |
Record name | 4-(Diethylamino)benzenediazonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9025033 | |
Record name | 4-(Diethylamino)benzenediazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148-90-3, 6217-19-2 | |
Record name | Benzenediazonium, 4-(diethylamino)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diethylamino)benzenediazonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-(diethylamino)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Diethylamino)benzenediazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)benzenediazonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(DIETHYLAMINO)BENZENEDIAZONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK98KEU4Q7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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